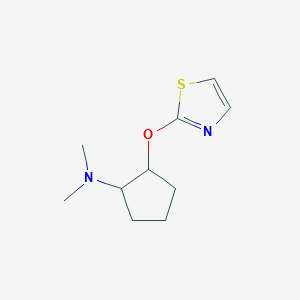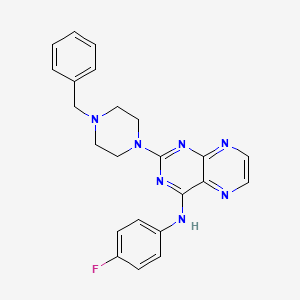
4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, which plays a crucial role in the regulation of gene expression.
Mechanism of Action
4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol inhibits the acetyltransferase activity of p300/CBP by binding to the catalytic domain of the protein. This binding prevents the acetylation of histone and non-histone proteins, leading to the downregulation of target gene expression. 4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol has been shown to be a selective inhibitor of p300/CBP, with no significant effect on other histone acetyltransferases.
Biochemical and Physiological Effects:
4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor formation in vivo. 4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines. It has been shown to have neuroprotective effects, by preventing neuronal cell death in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is a potent and selective inhibitor of p300/CBP, with no significant effect on other histone acetyltransferases. 4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol has been shown to be effective in a wide range of biological systems, including cancer, inflammation, and neurodegenerative diseases.
However, there are also limitations to the use of 4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol in lab experiments. It has been shown to have off-target effects, particularly at high concentrations. It has also been shown to have poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for the use of 4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol in scientific research. One direction is the development of more potent and selective p300/CBP inhibitors, with improved solubility and reduced off-target effects. Another direction is the investigation of the role of p300/CBP in other biological processes, such as metabolism and immune function. Finally, the use of 4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol in combination with other drugs or therapies may have synergistic effects, leading to improved treatment outcomes in cancer and other diseases.
Synthesis Methods
The synthesis of 4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol involves a series of chemical reactions, including the condensation of 4-chlorobenzaldehyde and 2-methoxybenzaldehyde to form 4-(4-chloro-phenyl)-1-(2-methoxy-phenyl)-but-3-en-1-one, followed by the reaction with thiosemicarbazide to form the final product, 4-(4-chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol. The purity of 4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol can be achieved by recrystallization and column chromatography.
Scientific Research Applications
4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol has been widely used in scientific research as a tool to study the role of p300/CBP in various biological processes. It has been shown to inhibit the acetyltransferase activity of p300/CBP in vitro and in vivo, leading to the downregulation of target gene expression. 4-(4-Chloro-phenyl)-1-(2-methoxy-phenyl)-1H-imidazole-2-thiol has been used to investigate the role of p300/CBP in cancer, inflammation, and neurological disorders. It has also been used as a tool to study the epigenetic regulation of gene expression.
properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-15-5-3-2-4-14(15)19-10-13(18-16(19)21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWXZTZPBXZDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(NC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2521466.png)
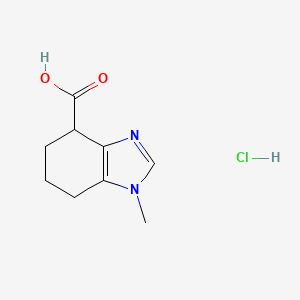
![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)
![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)
![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)
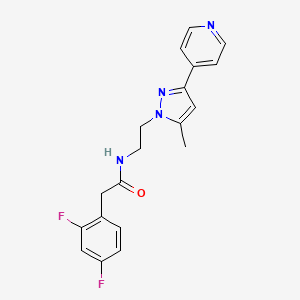
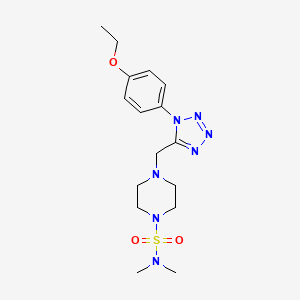
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)

![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)
